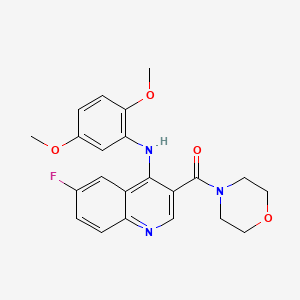

N-(2,5-DIMETHOXYPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Description

N-(2,5-Dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative characterized by a fluorine atom at position 6, a morpholine-4-carbonyl group at position 3, and a 2,5-dimethoxyphenylamine substituent at position 4. The quinoline core provides a rigid aromatic scaffold, while the substituents modulate electronic properties, solubility, and target interactions. The morpholine moiety enhances solubility and may participate in hydrogen bonding, while the 2,5-dimethoxyphenyl group contributes to hydrophobic interactions and steric effects.

Propriétés

IUPAC Name |

[4-(2,5-dimethoxyanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O4/c1-28-15-4-6-20(29-2)19(12-15)25-21-16-11-14(23)3-5-18(16)24-13-17(21)22(27)26-7-9-30-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVVGFWUEXPWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2,5-Dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a morpholine and a dimethoxyphenyl group. Its structure can be summarized as follows:

- Chemical Formula : C₁₈H₁₈F₃N₃O₂

- Molecular Weight : 345.35 g/mol

- IUPAC Name : N-(2,5-Dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine

Research indicates that N-(2,5-dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine exhibits its biological activity primarily through the following mechanisms:

- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest, particularly at the G2/M phase, promoting apoptosis in cancer cells .

- Apoptotic Pathway Activation : Studies reveal that this compound induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1. This dual action enhances its efficacy against various cancer cell lines .

- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the colchicine binding site on β-tubulin, which is critical for disrupting microtubule dynamics .

Antiproliferative Activity

The antiproliferative effects of N-(2,5-dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine have been evaluated against several cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| SGC-7901 (gastric) | 0.15 | Induces G2/M phase arrest |

| MGC-803 (gastric carcinoma) | 0.25 | Apoptosis via caspase activation |

| A549 (lung cancer) | 0.30 | Inhibits tubulin polymerization |

| HeLa (cervical cancer) | 0.38 | Disrupts microtubule dynamics |

These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, with particularly low IC₅₀ values suggesting high potency.

Case Studies

- Study on Gastric Cancer Cells : In a study involving SGC-7901 cells, treatment with N-(2,5-dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine resulted in a marked decrease in cell viability, accompanied by increased levels of apoptotic markers such as cleaved caspase-3 .

- Lung Cancer Investigation : A549 cells treated with this compound showed significant disruption in microtubule organization and a subsequent increase in apoptotic cells, indicating its potential as a therapeutic agent for lung cancer .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Structural and Functional Analysis

Quinoline vs. Benzothiazole/Pyrano-Pyrazole Cores The quinoline core in the target compound and Compound 45 allows for π-π stacking and planar interactions with hydrophobic pockets in enzymes or receptors.

Substituent Effects Fluorine Position: The 6-fluoro group on the quinoline (target) may enhance electron-withdrawing effects compared to the 2-fluorophenyl group in the pyrano-pyrazole analog (), altering binding affinity or metabolic stability . 2,5-Dimethoxyphenyl Group: Shared between the target compound and the benzothiazole acetamide (), this substituent likely contributes to hydrophobic interactions or allosteric modulation in kinase targets .

Functional Group Impact Amine vs. Carboxamide: The 4-amine group in the target compound may facilitate hydrogen bonding with catalytic lysine residues in kinases, whereas the carboxamide in Compound 45 () could stabilize interactions with bacterial enzyme active sites . Trifluoromethyl vs. Cyano: The trifluoromethyl group in ’s compound improves metabolic stability, while the cyano group in ’s analog may act as a hydrogen bond acceptor or electrophilic warhead .

Research Findings and Implications

- Antimicrobial Potential: Compound 45 () demonstrates multi-stage antimicrobial activity, suggesting that the target compound’s quinoline scaffold and fluorine substitution could similarly disrupt microbial membranes or enzymes .

- Synthetic Accessibility : The use of CDMT/N-methylmorpholine in ’s synthesis highlights a scalable route for carboxamide formation, though the target compound’s 4-amine group may require reductive amination or Buchwald-Hartwig coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.